

Application Note: High-Resolution NMR Structural Confirmation of D-Allocystathionine

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Compound of Interest

Compound Name: *D-allocystathionine*

CAS No.: 2998-83-6

Cat. No.: B015051

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Executive Summary

D-Allocystathionine (2-amino-4-((2-amino-2-carboxyethyl)thio)butanoic acid) is a non-proteinogenic thioether amino acid. Unlike its enantiomeric counterpart L-cystathionine—a key intermediate in the mammalian transsulfuration pathway—the "allo" diastereomer presents unique challenges in structural verification. The primary analytical hurdle lies in distinguishing **D-allocystathionine** from its diastereomers (L-, D-, and L-*allo*-cystathionine) due to their identical molecular mass and connectivity.

This Application Note provides a definitive protocol for the structural confirmation of **D-allocystathionine**. By leveraging the distinct scalar coupling constants (

) and chemical shift disparities arising from diastereomeric rotamer populations, researchers can unambiguously verify the *allo* configuration without the need for chiral derivatizing agents.

Chemical Context & Stereochemical Challenge

Cystathionine contains two chiral centers (C2 and C2'), leading to four possible stereoisomers.

- L-Cystathionine: (2S, 2'R) – The natural metabolite.
- **D-Allocystathionine**: (2R, 2'R) or (2S, 2'S) depending on specific IUPAC priority assignment in synthesis.

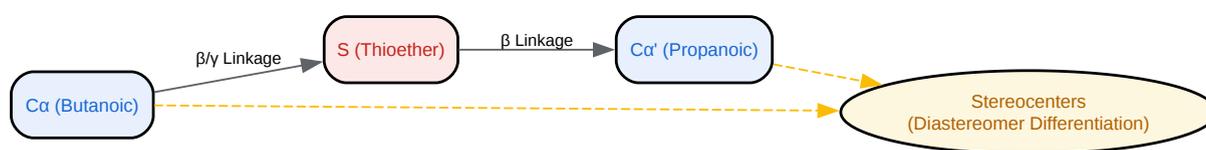
While enantiomers (e.g., L- vs D-) exhibit identical NMR spectra in achiral solvents, diastereomers (e.g., L- vs D-allo) possess different physical properties and distinct NMR fingerprints.[1][2][3] The spatial arrangement of the amino and carboxyl groups influences the preferred rotamers around the

bonds, resulting in measurable differences in chemical shifts (

) and vicinal coupling constants (

).[1]

Structural Visualization



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Figure 1: Connectivity of Cystathionine. The differentiation of **D-allo**cystathionine relies on the specific magnetic environment of the C

protons relative to the side chains.

Experimental Protocol

Sample Preparation

Objective: Eliminate pH-dependent chemical shift wandering and ensure sharp, non-exchanging signals.

- Solvent: 99.9% Deuterium Oxide (
-).
- Buffer/pH Control: The zwitterionic state of amino acids causes significant shift variations.
 - Recommended: Acidic Conditions (pH < 2) using DCl. This protonates both amino groups (

) and carboxyl groups (

), locking the conformation and preventing rapid exchange of amide protons if examining derivatives.

- Alternative: Basic Conditions (pH > 10) using NaOD.
- Reference Standard: 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) at 0.5 mM. Avoid TSP if pH < 2 due to potential precipitation/instability.
- Concentration: 5–10 mM for optimal ¹³C sensitivity.

Acquisition Parameters (600 MHz recommended)

Experiment	Pulse Sequence	Key Parameter	Purpose
1H 1D	zg30 / noesypr1d	D1 = 5s, NS = 64	Quantitative integration & purity check.
1H-1H COSY	cosygpppqf	2048 x 256 pts	Establish scalar connectivity (Spin Systems).
1H-13C HSQC	hsqcedetgpsisp2.3	Multiplicity edited	Assign C (CH) vs C /C (CH ₂).
1H-13C HMBC	hmbcgpplpndqf	Hz	Link the two amino acid moieties across the Sulfur.
1H-1H NOESY	noesygpphp	Mix time = 500ms	Critical: Confirm spatial proximity for stereochem.

Structural Confirmation Workflow

The confirmation of **D-allocystathionine** follows a subtractive logic: first establishing the cystathionine skeleton, then confirming the allo relative stereochemistry.

Step 1: Spin System Identification (COSY)

Cystathionine consists of two distinct spin systems separated by the sulfur atom (which blocks coupling).

- 4-aminobutanoic acid moiety: Look for the chain.
- Alanine/Cysteine moiety: Look for the chain.

Step 2: Diastereomer Differentiation (The "Allo" Check)

This is the critical validation step. Diastereomers of cystathionine exhibit distinct chemical shifts for the

-protons.

- L-Cystathionine Reference Shifts (pH 7, D2O):
 - -CH (Butanoic part): ~3.94 ppm[4]
 - -CH (Propanoic part): ~3.85 ppm[4]
- **D-Allocystathionine** Diagnostic:
 - Expect a shift deviation of 0.02 – 0.10 ppm in the -proton region compared to the L-standard.
 - Coupling Constants: Measure the
 - L-isomer: Typically shows averaged couplings (6-7 Hz) due to free rotation.

- Allo-isomer: Steric hindrance between the inverted centers often favors a specific rotamer, altering

values (e.g., one large anti-coupling >10Hz and one small gauche coupling <4Hz).

Step 3: Connectivity Verification (HMBC)

To prove the sample is not a mixture of homocysteine and serine (hydrolysis products), observe the long-range correlation across the sulfur bridge:

- Correlations from

(butanoic side) to

(propanoic side) are usually not visible.

- Key Evidence: Look for HMBC correlations from

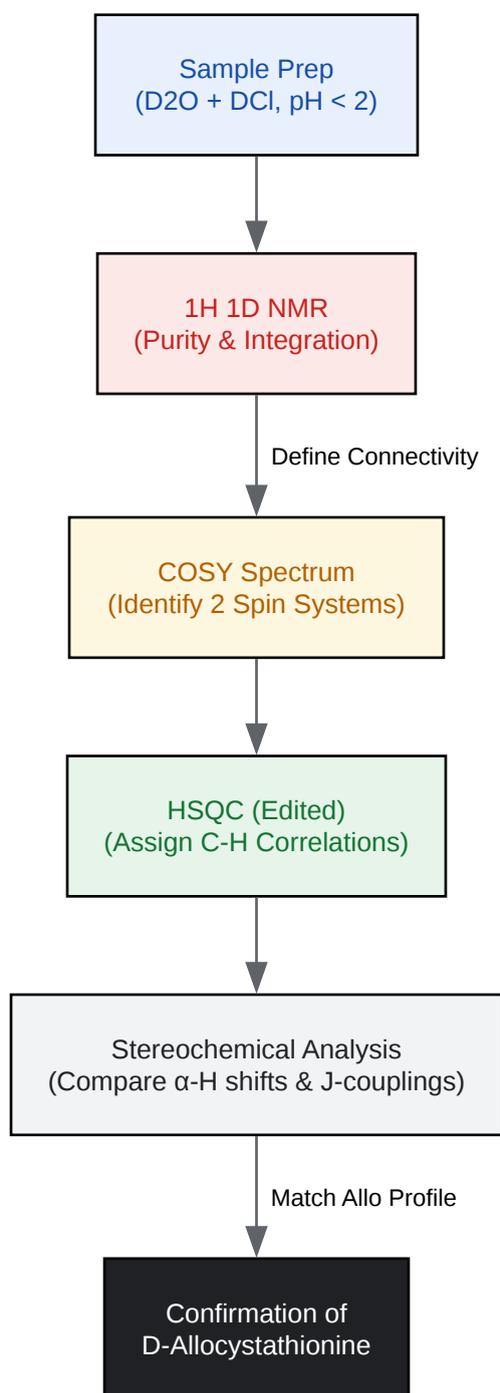
protons to their respective Carbonyl carbons to confirm the amino acid backbone integrity.

Data Analysis & Expected Results

The following table summarizes the expected signal topology. Note that exact ppm values depend heavily on pH.

Position	Type	Multiplicity	¹³ C Shift (approx)	¹ H Shift (approx)	Diagnostic Note
C1 (COOH)	C=O	-	~175 ppm	-	HMBC target
C2 (-CH)	CH	dd	~55 ppm	3.7 - 3.9 ppm	Stereocenter 1
C3 (-CH ₂)	CH ₂	m	~30 ppm	2.1 - 2.3 ppm	Diastereotopic protons
C4 (-CH ₂)	CH ₂	t/m	~30 ppm	2.6 - 2.8 ppm	Adjacent to Sulfur
S-Bridge	-	-	-	-	Break in Spin System
C5 (-CH ₂)	CH ₂	dd	~34 ppm	3.0 - 3.2 ppm	Adjacent to Sulfur
C6 (-CH)	CH	dd	~56 ppm	3.8 - 4.0 ppm	Stereocenter 2
C7 (COOH)	C=O	-	~174 ppm	-	HMBC target

Workflow Diagram



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Figure 2: Analytical workflow for the structural confirmation of thioether amino acids.

References

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- Biological Magnetic Resonance Data Bank (BMRB).Entry bmse000033: L-Cystathionine. [[Link](#)]
- National Institutes of Health (PubChem).Allocystathionine Compound Summary. [[Link](#)]
- Creative Biostructure.NMR Analysis for Isomer Identification. (General methodology for diastereomer distinction). [[Link](#)]

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